molecular formula C8H9Br2NO5S B113446 6,6-Dibromopenicillanic acid sulfone CAS No. 76646-91-8

6,6-Dibromopenicillanic acid sulfone

Cat. No.: B113446
CAS No.: 76646-91-8
M. Wt: 391.04 g/mol
InChI Key: DZYBRGUNKNPEKM-BBIVZNJYSA-N
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Biochemical Analysis

Biochemical Properties

6,6-Dibromopenicillanic Acid Sulfone is known to interact with β-lactamase enzymes . It inhibits the action of these enzymes, thereby protecting β-lactam antibiotics from hydrolytic destruction . This interaction is crucial in the biochemical reactions involving this compound.

Cellular Effects

The compound exerts its effects on various types of cells by inhibiting the action of β-lactamase enzymes . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with β-lactamase enzymes . It inhibits these enzymes, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound shows a 3-fold acceleration of both the hydrolysis reaction and the enzyme inactivation . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

It is known to interact with β-lactamase enzymes , but further information on other enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-dibromopenicillanic acid sulfone typically involves the bromination of penicillanic acid derivatives. One common method includes the use of bromine and sodium nitrite in an aqueous solution, followed by the addition of ethyl acetate as a solvent . The reaction conditions must be carefully controlled to ensure the selective bromination at the 6,6-positions of the penicillanic acid molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for the addition of reagents and monitoring of reaction conditions is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6,6-Dibromopenicillanic acid sulfone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to penicillanic acid derivatives with reduced functional groups.

    Substitution: Formation of substituted penicillanic acid derivatives.

Scientific Research Applications

6,6-Dibromopenicillanic acid sulfone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    6-Bromopenicillanic acid: A related compound with a single bromine atom.

    Sulbactam: A β-lactamase inhibitor with a similar structure but different functional groups.

    Clavulanic acid: Another β-lactamase inhibitor with a different core structure.

Uniqueness

6,6-Dibromopenicillanic acid sulfone is unique due to the presence of two bromine atoms and a sulfone group, which confer distinct chemical properties and reactivity. Its ability to inhibit β-lactamase enzymes makes it valuable in the study of antibiotic resistance and the development of new pharmaceutical agents .

Properties

IUPAC Name

(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO5S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)17(7,15)16/h3,6H,1-2H3,(H,12,13)/t3-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYBRGUNKNPEKM-BBIVZNJYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1(=O)=O)C(C2=O)(Br)Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90227466
Record name 6,6-Dibromopenicillanic acid sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76646-91-8
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6-dibromo-3,3-dimethyl-7-oxo-, 4,4-dioxide, (2S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76646-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,6-Dibromopenicillanic acid sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076646918
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,6-Dibromopenicillanic acid sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90227466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,5R)-6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6,6-DIBROMOPENICILLANIC ACID SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KI73KUS8T
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can IR spectroscopy be used to differentiate between 6,6-Dibromopenicillanic Acid S,S-Dioxide and its related compound, 6,6-Dibromopenicillanic Acid S-Oxide?

A1: Yes, IR spectroscopy can differentiate between these two compounds. The paper "Determination of 6,6-Dibromopenicillanic Acid S,S-Dioxide (Ia) and 6,6-Dibromopenicillanic Acid S-Oxide (Ib) in Mixture by IR Spectroscopy." [] specifically focuses on this topic. The research likely highlights unique spectral signatures for each compound, allowing for their identification and quantification in mixtures.

Q2: Are there alternative methods for debrominating 6,6-Dibromopenicillanic Acid S,S-Dioxide?

A2: The paper "PRELIMINARY COMPARISON BETWEEN DEBROMINATION METHODS OF 6,6-DIBROMOPENICILLANIC ACID S,S-DIOXIDE" [] directly addresses this question. While the abstract doesn't provide specifics, the research likely investigates and compares different debromination methods, exploring their efficiency, selectivity, and potential advantages or disadvantages.

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